![molecular formula C7H13NO3 B179684 4,4,4-Trimethoxybutanenitrile CAS No. 133871-50-8](/img/structure/B179684.png)
4,4,4-Trimethoxybutanenitrile
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Overview
Description
4,4,4-Trimethoxybutanenitrile is an organic compound with the molecular formula C7H13NO3 It is characterized by the presence of three methoxy groups attached to the fourth carbon of a butanenitrile chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trimethoxybutanenitrile typically involves the reaction of 4,4,4-trimethoxybutanal with a suitable nitrile source. One common method is the reaction of 4,4,4-trimethoxybutanal with hydroxylamine hydrochloride in the presence of a base such as sodium acetate, followed by dehydration to form the nitrile group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trimethoxybutanenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or organolithium compounds.
Major Products Formed
Oxidation: Formation of 4,4,4-trimethoxybutanoic acid or 4,4,4-trimethoxybutanal.
Reduction: Formation of 4,4,4-trimethoxybutylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,4,4-Trimethoxybutanenitrile has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4,4-Trimethoxybutanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the methoxy groups can influence the compound’s reactivity and solubility. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trimethoxybutanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
4,4,4-Trimethoxybutanal: Similar structure but with an aldehyde group instead of a nitrile group.
4,4,4-Trimethoxybutylamine: Similar structure but with an amine group instead of a nitrile group.
Uniqueness
4,4,4-Trimethoxybutanenitrile is unique due to the presence of three methoxy groups on the same carbon atom, which can significantly influence its chemical properties and reactivity. This structural feature distinguishes it from other similar compounds and makes it a valuable intermediate in organic synthesis.
Biological Activity
4,4,4-Trimethoxybutanenitrile is an organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action, supported by relevant research findings and data.
Chemical Structure and Synthesis
Chemical Formula: C7H13NO3
Molecular Structure: The compound features three methoxy groups attached to the fourth carbon of a butanenitrile chain. The presence of these methoxy groups significantly influences its chemical reactivity and biological activity.
Synthesis Methods:
The synthesis of this compound typically involves the reaction of 4,4,4-trimethoxybutanal with a nitrile source. Common methods include:
- Reaction with Hydroxylamine Hydrochloride: This method uses sodium acetate as a base, followed by dehydration to form the nitrile group.
- Industrial Production: Continuous flow reactors are often employed for efficiency in mixing and reaction control, followed by purification steps such as distillation or recrystallization.
Biological Activity
Research has indicated that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains.
Antimicrobial Properties
A study highlighted the antimicrobial effects of related compounds containing trimethoxy groups. While specific data on this compound is limited, its structural analogs have shown promising activity against Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC): Compounds with similar structures demonstrated MIC values ranging from 25 to 50 µg/ml against pathogens like Vibrio cholerae and Enterococcus faecalis .
Antiproliferative Activity
Preliminary studies suggest that compounds with the trimethoxyphenyl fragment can act as antiproliferative agents. For example:
- Mechanism of Action: These compounds have been shown to induce G2/M phase arrest in cancer cells and promote apoptosis. One related compound exhibited an IC50 value of 0.45 µM against MGC-803 cells, indicating strong antiproliferative potential .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Interaction with Tubulin: Some derivatives have been identified as tubulin polymerization inhibitors at the colchicine site, which is crucial for cell division.
- Nucleophilic Addition Reactions: The nitrile group can participate in nucleophilic addition reactions, while the methoxy groups may enhance solubility and reactivity .
Comparative Analysis with Similar Compounds
Compound | Structure Type | Biological Activity |
---|---|---|
This compound | Nitrile | Antimicrobial; Antiproliferative |
4,4,4-Trimethoxybutanoic acid | Carboxylic acid | Potentially similar antimicrobial effects |
4,4,4-Trimethoxybutanal | Aldehyde | Less studied; potential precursor |
4,4,4-Trimethoxybutylamine | Amine | Investigated for various biological activities |
Case Studies and Research Findings
- Anticancer Activity: A study exploring the antiproliferative effects of similar compounds found significant inhibition of cancer cell growth through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Studies: Research on flavonoids from Combretum erythrophyllum showed that structurally similar compounds had notable antimicrobial properties against various bacteria .
Properties
IUPAC Name |
4,4,4-trimethoxybutanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-9-7(10-2,11-3)5-4-6-8/h4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUSVAUWAKSSGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCC#N)(OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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